molecular formula C19H26O4S B2574467 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid CAS No. 1005159-83-0

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid

Cat. No.: B2574467
CAS No.: 1005159-83-0
M. Wt: 350.47
InChI Key: GZPWQYNLYYAAGZ-UHFFFAOYSA-N
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Description

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a sulfanyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid typically involves multiple steps. One common route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with an appropriate acylating agent to form the corresponding ester. This intermediate is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group. Finally, the ester is hydrolyzed to yield the desired benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid: Unique due to its specific combination of functional groups.

    2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.

    2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.

Properties

IUPAC Name

2-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-7,12-14,16H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWQYNLYYAAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=CC=CC=C2C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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